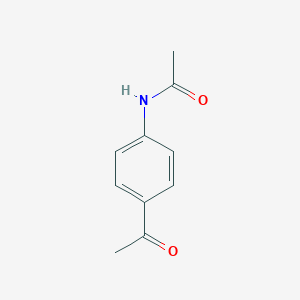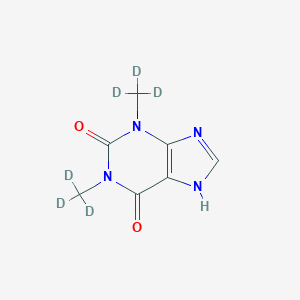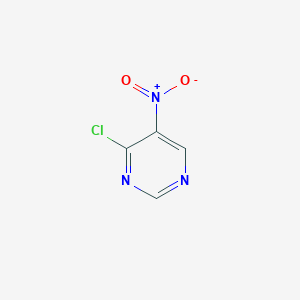
4-氯-5-硝基嘧啶
描述
4-Chloro-5-nitropyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-Chloro-5-nitropyrimidine involves a series of reactions. In one approach, 6-alkoxy-4-chloro-5-nitropyrimidines react with primary amines to produce disubstituted dialkyl/arylamine pyrimidines . Another method involves the reaction of 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-5-nitropyrimidine is C4H2ClN3O2 . It has an average mass of 159.531 Da and a mono-isotopic mass of 158.983551 Da .
Chemical Reactions Analysis
The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produces disubstituted dialkyl/arylamine pyrimidines . Another study evaluated the reaction of 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives .
Physical And Chemical Properties Analysis
The predicted boiling point of 4-Chloro-5-nitropyrimidine is 291.3±20.0 °C, and its predicted density is 1.600±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
科学研究应用
Anti-Inflammatory Activities
Pyrimidines, including 4-Chloro-5-nitropyrimidine, are known to display a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Diaminopurines
4-Chloro-5-nitropyrimidine can be used as an intermediate in the solid-phase synthesis of diaminopurines . Diaminopurines are a type of purine analog that have applications in various fields, including medicinal chemistry and drug discovery.
Antioxidant Effects
Pyrimidines, including 4-Chloro-5-nitropyrimidine, are known to have antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial and Antiviral Activities
Pyrimidines have been found to exhibit antibacterial and antiviral activities . This makes 4-Chloro-5-nitropyrimidine a potential candidate for the development of new antibacterial and antiviral drugs.
Antifungal and Antituberculosis Effects
In addition to their antibacterial and antiviral activities, pyrimidines also display antifungal and antituberculosis effects . This suggests that 4-Chloro-5-nitropyrimidine could be used in the development of new antifungal and antituberculosis medications.
Inhibitory Effects Against NO and iNOS Activities
Several 5-nitropyrimidine-2,4-dione analogs, which could potentially include 4-Chloro-5-nitropyrimidine, were synthesized and subsequently screened for their inhibitory effects against NO and iNOS activities . These activities are related to inflammation and immune response, suggesting potential applications in the treatment of related conditions.
安全和危害
未来方向
作用机制
Target of Action
It’s known that pyrimidine derivatives, which include 4-chloro-5-nitropyrimidine, have found applications in various fields such as medicinal preparations .
Mode of Action
4-Chloro-5-nitropyrimidine is involved in nucleophilic aromatic substitution (S_NAr) reactions . The mechanism of S_NAr reactions between 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines have been studied by kinetic measurements . The established mechanism for S_NAr reactions occurs in activated aromatic substrates with strong electron withdrawing groups (EWG) containing a good leaving group (LG) through an addition-elimination process .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-5-nitropyrimidine involve the S_NAr reactions . The first reaction in this pathway is the aromatic substitution of a chlorine atom with an alkoxy group to give 4-alkoxy-6-chloro-5-nitropyrimidine .
Pharmacokinetics
The compound’s properties such as boiling point and density have been predicted .
Result of Action
It’s known that the compound is involved in s_nar reactions, which could potentially lead to the formation of new compounds .
Action Environment
The action of 4-Chloro-5-nitropyrimidine can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and the presence of inert gases.
属性
IUPAC Name |
4-chloro-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLTUVUVJVLHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647973 | |
| Record name | 4-Chloro-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitropyrimidine | |
CAS RN |
150943-50-3 | |
| Record name | 4-Chloro-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Chloro-5-nitropyrimidine a useful starting material for synthesizing biologically active compounds?
A: 4-Chloro-5-nitropyrimidine's structure allows for diverse modifications. The chlorine atom at the 4th position and the nitro group at the 5th position are susceptible to nucleophilic substitution reactions. This allows chemists to introduce various substituents, tailoring the molecule for specific biological targets. For example, researchers synthesized a series of poly-substituted purine-8-thiones starting from 4-chloro-5-nitropyrimidine through amination, reduction, and cyclization reactions. []
Q2: Can you provide an example of how 4-Chloro-5-nitropyrimidine is used to synthesize compounds with specific biological activities?
A: Researchers used 4-Chloro-5-nitropyrimidine to synthesize N-methylated pteridines, compounds related to 7,8-dihydroxanthopterin. [] This involved reacting the pyrimidine derivative with a β-ketoamine, reducing the nitro group, and then inducing ring closure. This approach highlighted the versatility of 4-Chloro-5-nitropyrimidine in constructing complex heterocyclic systems with potential biological applications.
Q3: How does the structure of 4-Chloro-5-nitropyrimidine influence its reactivity?
A: The presence of electron-withdrawing groups like chlorine and the nitro group increases the electrophilicity of the pyrimidine ring. This makes the carbon atoms at the 2, 4, and 6 positions particularly susceptible to nucleophilic attack. Researchers demonstrated this reactivity by synthesizing 1,3,5-triazine derivatives from 4-chloro-5-nitropyrimidines using alkylisothioureas. [, ]
Q4: Have any Structure-Activity Relationship (SAR) studies been conducted on derivatives of 4-Chloro-5-nitropyrimidine?
A: Yes, researchers investigated the SAR of poly-substituted pyrimidine-5-amino amide and aryl(thio)urea derivatives synthesized from 2-N,N-diethylamino-4-chloro-5-nitropyrimidine. [] The study revealed that introducing various substituents on the pyrimidine ring significantly impacted their anti-TMV (Tobacco Mosaic Virus) activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)
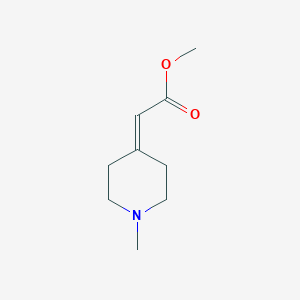
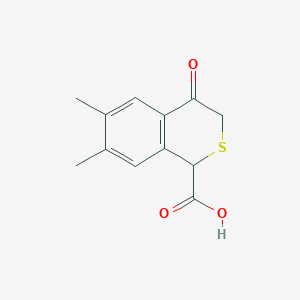

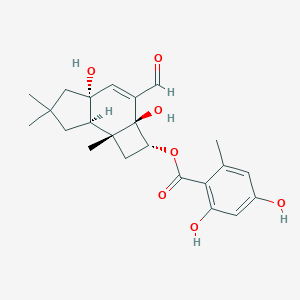




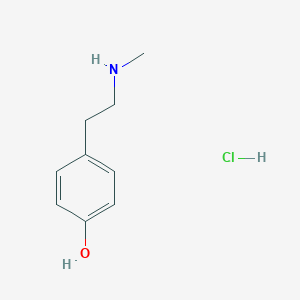
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
